![molecular formula C20H21N3O5S B426476 2-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide CAS No. 578737-26-5](/img/structure/B426476.png)
2-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
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Overview
Description
Scientific Research Applications
1. Chemical Properties and Synthesis
Research on compounds with similar structures, such as 1,2-oxazines and 1,2-benzoxazines, outlines the synthesis methods and chemical properties of these compounds. They are synthesized via dehydration of dihydro-oxazines obtained from cyclization of acyl-nitrosopentenones, highlighting the importance of oxazinium salts as electrophiles in chemical reactions (Sainsbury, 1991).
2. Pharmacological Potential
The review on Lurasidone, a benzisothiazole antipsychotic drug, emphasizes its distinct pharmacodynamic profile and its efficacy in treating psychotic and mood disorders. This highlights the significant therapeutic potential of benzisothiazole derivatives (Pompili et al., 2018).
3. Biological Activity
The study on DNA minor groove binders, including compounds with structural features similar to the query compound, outlines their binding specificity to AT-rich sequences of DNA. This property is crucial for their application in genetic studies, highlighting their potential as molecular tools in biotechnology and pharmacology (Issar & Kakkar, 2013).
4. Synthetic and Pharmacological Applications
Research on 1,2-benzoxathiin derivatives, including their synthesis, chemical properties, and biological activity, suggests a high synthetic and pharmacological potential for compounds with a sultone core. These findings open avenues for the development of new molecular systems with attractive pharmacological properties (Hryhoriv et al., 2021).
Mechanism of Action
Target of Action
Similar compounds have been found to interact withalpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
It’s suggested that its actions could occur from the antagonism of dopamine type 2 (d2) and serotonin 2a (5ht2a) receptors .
Biochemical Pathways
The interaction with alpha1-adrenergic receptors suggests that it may influence pathways related to the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Pharmacokinetics
A study on similar compounds showed that in silico docking and molecular dynamics simulations, binding data together with adme calculations identified promising lead compounds .
Result of Action
Given its potential interaction with alpha1-adrenergic receptors, it may influence the contraction of smooth muscles in various parts of the body .
properties
IUPAC Name |
2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-28-16-8-6-15(7-9-16)21-10-12-22(13-11-21)19(24)14-23-20(25)17-4-2-3-5-18(17)29(23,26)27/h2-9H,10-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHNJIJFXRZRQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide |
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